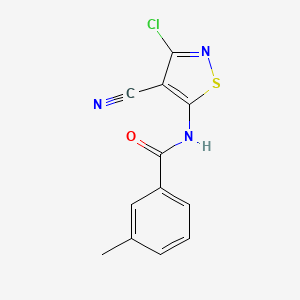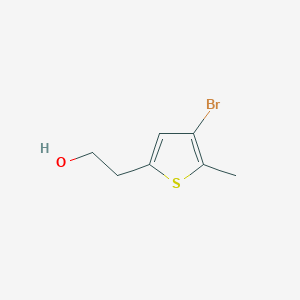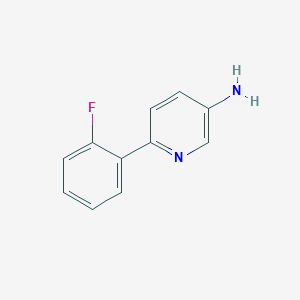![molecular formula C14H21NO B3106774 2-[2-(Benzyloxy)ethyl]piperidine CAS No. 160358-15-6](/img/structure/B3106774.png)
2-[2-(Benzyloxy)ethyl]piperidine
Vue d'ensemble
Description
“2-[2-(Benzyloxy)ethyl]piperidine” is a chemical compound with the CAS Number: 160358-15-6 and a molecular weight of 219.33 . It has a linear formula of C14H21NO .
Molecular Structure Analysis
The molecular structure of “2-[2-(Benzyloxy)ethyl]piperidine” is represented by the linear formula C14H21NO . The compound consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
“2-[2-(Benzyloxy)ethyl]piperidine” is a compound with a molecular weight of 219.33 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Asymmetric Synthesis
- A study by Etayo et al. (2008) describes the asymmetric synthesis of a novel D-lysine analogue with a piperidine skeleton, highlighting the utility of piperidine derivatives in creating conformationally constrained amino acid analogues for potential therapeutic applications (Etayo, Badorrey, Díaz-de-Villegas, & Gálvez, 2008).
Crystal Structure Analysis
- Research by Aridoss et al. (2011) on ethyl 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate investigates the crystal structure, providing insights into the conformation and stability of piperidine-containing compounds (Aridoss, Sundaramoorthy, Velmurugan, & Jeong, 2011).
Antimicrobial and Antioxidant Studies
- Kumar et al. (2016) explored the synthesis, crystal structure, and antimicrobial activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, emphasizing the importance of piperidine in synthesizing compounds with potential biological activities (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
Anti-acetylcholinesterase Activity
- Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. This study showcases the potential therapeutic applications of piperidine derivatives in treating neurodegenerative diseases (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Biological Properties of Piperidine Substituted Derivatives
- Shafi et al. (2021) presented the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, revealing the versatile applications of piperidine in developing compounds with potential antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Safety and Hazards
Orientations Futures
Piperidine derivatives, including “2-[2-(Benzyloxy)ethyl]piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
The primary target of 2-[2-(Benzyloxy)ethyl]piperidine is cholinesterase receptors . These receptors play a crucial role in the nervous system, where they are involved in transmitting signals between nerve cells.
Mode of Action
2-[2-(Benzyloxy)ethyl]piperidine interacts with its targets, the cholinesterase receptors, through its benzyl-piperidine group . This group provides good binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme, interacting with specific amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction can lead to the inhibition of the AChE enzyme, affecting the breakdown of acetylcholine, a key neurotransmitter.
Biochemical Pathways
The inhibition of the AChE enzyme by 2-[2-(Benzyloxy)ethyl]piperidine affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The molecular and cellular effects of 2-[2-(Benzyloxy)ethyl]piperidine’s action primarily involve the enhancement of cholinergic transmission . This can have various effects depending on the specific physiological context, potentially influencing processes such as muscle contraction, heart rate, and cognition.
Propriétés
IUPAC Name |
2-(2-phenylmethoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBCXGZMFRXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzyloxy)ethyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)




![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)

![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)


